molecular formula C22H29N3O4 B248284 N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No.: B248284
M. Wt: 399.5 g/mol
InChI Key: HBEIZXVFPCJMJO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common motif in medicinal chemistry, and multiple methoxy groups that can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Methoxy-phenyl Groups: The methoxy-phenyl groups can be introduced via nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl halides react with the piperazine intermediate.

    Formation of the Propionamide Moiety: The final step involves the acylation of the piperazine derivative with a suitable acylating agent, such as propionyl chloride, under basic conditions to form the propionamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The methoxy groups can influence the compound’s binding affinity and selectivity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide
  • N-(3,5-Dimethoxy-phenyl)-3-[4-(3-methoxy-phenyl)-piperazin-1-yl]-propionamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of the piperazine ring and the methoxy-phenyl groups provides a distinct structural framework that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C22H29N3O4/c1-27-18-14-17(15-19(16-18)28-2)23-22(26)8-9-24-10-12-25(13-11-24)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)

InChI Key

HBEIZXVFPCJMJO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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